2-(2-Chlorophenyl)-3-((4-methyl-3-nitrophenyl)sulfonyl)thiazolidine
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Overview
Description
2-(2-Chlorophenyl)-3-((4-methyl-3-nitrophenyl)sulfonyl)thiazolidine is a synthetic organic compound belonging to the thiazolidine class. Thiazolidines are heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms. This particular compound features a chlorophenyl group and a methyl-nitrophenylsulfonyl group, making it a unique and potentially useful molecule in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-3-((4-methyl-3-nitrophenyl)sulfonyl)thiazolidine typically involves the following steps:
Formation of Thiazolidine Ring: The initial step involves the formation of the thiazolidine ring by reacting a suitable amine with a thiol in the presence of a base. Common bases used include sodium hydroxide or potassium carbonate.
Introduction of Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the thiazolidine intermediate with 2-chlorobenzyl chloride under basic conditions.
Sulfonylation: The final step involves the introduction of the methyl-nitrophenylsulfonyl group. This is typically done by reacting the intermediate with 4-methyl-3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-3-((4-methyl-3-nitrophenyl)sulfonyl)thiazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be used to convert nitro groups to amines. Typical reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethylformamide (DMF) as solvent.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of various substituents on the chlorophenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Potential use as a probe or inhibitor in biochemical assays. Its ability to interact with biological molecules can be leveraged to study enzyme activity or protein interactions.
Medicine: Investigated for its potential therapeutic properties. Compounds with similar structures have shown promise as anti-inflammatory or anticancer agents.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes. Its stability and reactivity make it a valuable component in various applications.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-3-((4-methyl-3-nitrophenyl)sulfonyl)thiazolidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chlorophenyl and sulfonyl groups can form hydrogen bonds or hydrophobic interactions with target molecules, influencing their function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)thiazolidine: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
3-((4-Methyl-3-nitrophenyl)sulfonyl)thiazolidine: Lacks the chlorophenyl group, which may affect its biological activity and reactivity.
2-(2-Chlorophenyl)-3-(phenylsulfonyl)thiazolidine: Similar structure but without the nitro and methyl groups, potentially altering its chemical and biological properties.
Uniqueness
2-(2-Chlorophenyl)-3-((4-methyl-3-nitrophenyl)sulfonyl)thiazolidine is unique due to the presence of both the chlorophenyl and methyl-nitrophenylsulfonyl groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(2-chlorophenyl)-3-(4-methyl-3-nitrophenyl)sulfonyl-1,3-thiazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4S2/c1-11-6-7-12(10-15(11)19(20)21)25(22,23)18-8-9-24-16(18)13-4-2-3-5-14(13)17/h2-7,10,16H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUCKTCTPARVOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=CC=C3Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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